(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid
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Overview
Description
(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes both carbamoyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions:
Aromatic Substitution: The attachment of phenyl groups via electrophilic aromatic substitution.
Esterification and Hydrolysis: Formation of ester intermediates followed by hydrolysis to yield the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(phenylcarbamoyl)prop-2-enoic acid
- (2E)-3-(ethylcarbamoyl)prop-2-enoic acid
- (2E)-3-(phenylcarbamoyl)propanoic acid
Uniqueness
(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid is unique due to its specific combination of carbamoyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[3-[ethyl(phenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
ZVBCUSVQELRHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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